molecular formula C20H19N5O2 B2535942 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 1094606-49-1

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2535942
CAS No.: 1094606-49-1
M. Wt: 361.405
InChI Key: FRGADTRZWDVKSM-UHFFFAOYSA-N
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Description

The compound 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Attachment of the butoxyphenyl group: This step involves the substitution reaction where the pyrazole ring is functionalized with a butoxyphenyl group using appropriate reagents and catalysts.

    Formation of the oxadiazole ring: This can be synthesized by cyclization reactions involving nitrile oxides and hydrazides.

    Attachment of the pyridine ring: The final step involves coupling the oxadiazole ring with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:

    Catalysts: Use of efficient catalysts to speed up the reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Materials Science: It may exhibit unique electronic properties due to its conjugated structure, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-phenyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
  • 5-(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Uniqueness

5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole: is unique due to the presence of the butoxyphenyl group, which may impart distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-2-3-12-26-18-7-5-4-6-15(18)16-13-17(24-23-16)20-22-19(25-27-20)14-8-10-21-11-9-14/h4-11,13H,2-3,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGADTRZWDVKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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